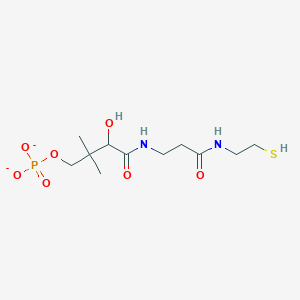

Pantetheine 4'-phosphate(2-)

Description

Nomenclature and Biological Significance

Pantetheine (B1680023) 4'-phosphate(2-), also referred to as 4'-phosphopantetheine (B1211885), is a phosphorylated derivative of pantetheine, which itself is composed of pantoic acid and β-alanine linked to cysteamine. nih.gov The addition of a phosphate (B84403) group at the 4'-position of the pantothenate moiety is critical for its biological activity. smolecule.com This molecule is integral to cellular metabolism across all domains of life, from bacteria to humans, highlighting its fundamental importance. ymdb.ca Its primary significance lies in its dual role as a building block for Coenzyme A and as a functional component of carrier proteins. hmdb.ca

| Nomenclature | |

| Systematic Name | [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate |

| Common Names | Pantetheine 4'-phosphate, 4'-Phosphopantetheine, Phosphopantetheine |

| Abbreviation | 4'-PP, PSH-4'-p |

| Molecular Formula | C11H23N2O7PS |

| Molecular Weight | 358.35 g/mol |

| Data sourced from PubChem and ChemSpider nih.govchemspider.com |

Fundamental Role as a Prosthetic Group in Acyl Carrier Proteins (ACP)

One of the most well-characterized functions of Pantetheine 4'-phosphate(2-) is its role as a prosthetic group. wikipedia.org A prosthetic group is a non-protein component that is covalently attached to a protein and is essential for its biological activity. In a post-translational modification reaction, the 4'-phosphopantetheinyl moiety is transferred from Coenzyme A to a conserved serine residue on an apo-carrier protein, converting it into its active holo-form. wikipedia.orgnih.gov This reaction is catalyzed by a class of enzymes known as 4'-phosphopantetheinyl transferases (PPTases). nih.gov

The attached phosphopantetheine arm acts as a flexible "swinging arm," approximately 2 nanometers in length, which tethers and transfers growing acyl chains between the different active sites of a multi-enzyme complex. wikipedia.orghmdb.ca This mechanism is crucial for the efficiency and processivity of biosynthetic pathways.

In fatty acid synthesis, Acyl Carrier Proteins (ACPs) are central players. researchgate.net The 4'-phosphopantetheine prosthetic group of ACP is essential for the elongation of fatty acid chains. oregonstate.edu During this process, acyl groups from acetyl-CoA and malonyl-CoA are transferred to the terminal sulfhydryl (-SH) group of the phosphopantetheine arm. oregonstate.edu This flexible arm then shuttles the growing fatty acid chain between the various catalytic domains of the fatty acid synthase (FAS) complex. embl.de

Beyond fatty acid synthesis, the 4'-phosphopantetheine prosthetic group is also integral to the function of Peptidyl Carrier Proteins (PCPs) and Aryl Carrier Proteins (ArCPs). hmdb.cawikipedia.org These carrier proteins are components of large multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs), which are responsible for the synthesis of a wide range of secondary metabolites, including many antibiotics and siderophores. nih.govexpasy.org

Similar to its role in fatty acid synthesis, the phosphopantetheine arm on PCPs and ArCPs tethers the growing peptide or aryl-derived intermediates and presents them to the various catalytic domains within the NRPS assembly line. nih.govebi.ac.uk This ensures the correct sequence of amino acid or aryl acid incorporation into the final product. nih.gov

Central Position in Coenzyme A (CoA) Biosynthesis and Metabolism

Pantetheine 4'-phosphate(2-) is a key intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in a vast number of metabolic reactions. nih.govnih.gov The synthesis of CoA from pantothenate (vitamin B5) is a five-step enzymatic process in most organisms. nih.gov

The formation of Pantetheine 4'-phosphate(2-) occurs in the middle of this pathway. nih.gov It is synthesized from 4'-phosphopantothenoylcysteine by the enzyme phosphopantothenoylcysteine decarboxylase. hmdb.casmpdb.ca Subsequently, Pantetheine 4'-phosphate(2-) is adenylylated by the enzyme phosphopantetheine adenylyltransferase to form dephospho-CoA, which is then phosphorylated to yield the final product, Coenzyme A. hmdb.canih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H21N2O7PS-2 |

|---|---|

Molecular Weight |

356.33 g/mol |

IUPAC Name |

[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |

InChI |

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/p-2 |

InChI Key |

JDMUPRLRUUMCTL-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(COP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O |

Origin of Product |

United States |

Biosynthetic Pathways of Pantetheine 4 Phosphate 2

De Novo Biosynthesis from Pantothenate (Vitamin B5)

The primary and most well-understood pathway for the synthesis of Pantetheine (B1680023) 4'-phosphate begins with the vitamin precursor, pantothenate. This de novo pathway is a conserved five-step enzymatic cascade found in virtually all living organisms. wikipedia.orgnih.gov The initial three steps of this pathway culminate in the production of Pantetheine 4'-phosphate.

Initial Phosphorylation of Pantothenate by Pantothenate Kinase (PanK/CoaA)

The inaugural and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate. wikipedia.orgoup.com This reaction is catalyzed by the enzyme pantothenate kinase (PanK), also known as CoaA in bacteria, which utilizes adenosine (B11128) triphosphate (ATP) to phosphorylate pantothenate at its 4'-hydroxyl group, yielding 4'-phosphopantothenate. wikipedia.orgnih.gov This crucial step is tightly regulated through feedback inhibition by CoA and its thioesters, ensuring cellular CoA homeostasis. nih.govnih.gov

Three distinct types of PanK have been identified: PanK-I (bacterial), PanK-II (eukaryotic and some bacteria), and PanK-III (CoaX, bacterial). wikipedia.orgnih.gov While they all catalyze the same reaction, they differ in sequence and regulatory mechanisms. nih.gov For instance, most PanK-I and PanK-II enzymes are subject to feedback inhibition by CoA, whereas PanK-III is not. nih.govasm.org In humans, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are encoded by three genes, exhibiting different tissue expression and subcellular localizations. nih.govmdpi.com

The catalytic mechanism of PanK involves the binding of ATP and pantothenate in the active site, facilitating the transfer of the gamma-phosphate from ATP to the 4'-hydroxyl group of pantothenate. wikipedia.org

Table 1: Types of Pantothenate Kinase (PanK)

| Type | Organism(s) | Gene | Regulation by CoA |

|---|---|---|---|

| PanK-I | Bacteria (e.g., E. coli) | coaA | Yes nih.govnih.gov |

| PanK-II | Eukaryotes, some Gram-positive bacteria (e.g., Staphylococcus aureus) | PANK1, PANK2, PANK3 | Yes wikipedia.orgnih.gov |

Condensation with Cysteine to Form 4'-Phosphopantothenoylcysteine (via Phosphopantothenoylcysteine Synthetase, PPCS/CoaB)

Following its synthesis, 4'-phosphopantothenate undergoes a condensation reaction with the amino acid L-cysteine. oup.com This step is catalyzed by phosphopantothenoylcysteine synthetase (PPCS), the product of the coaB gene in bacteria, to form 4'-phosphopantothenoylcysteine. oup.comnih.gov

In most bacteria, including Escherichia coli, PPCS activity is part of a bifunctional enzyme that also contains the phosphopantothenoylcysteine decarboxylase domain (CoaBC). researchgate.netnih.gov However, in eukaryotes, PPCS is a monofunctional enzyme. researchgate.net The bacterial enzyme typically utilizes cytidine (B196190) triphosphate (CTP) as a cofactor, whereas the human and plant enzymes use ATP. researchgate.netuniprot.orgnih.gov The reaction proceeds through the formation of a 4'-phosphopantothenoyl-CMP intermediate in CTP-dependent enzymes. ebi.ac.ukacs.org

Kinetic studies of the monofunctional PPCS from Enterococcus faecalis have determined the Michaelis constants for its substrates: 156 µM for CTP, 17 µM for (R)-phosphopantothenate, and 86 µM for L-cysteine, with a kcat of 2.9 s⁻¹. acs.org

Decarboxylation of 4'-Phosphopantothenoylcysteine by Phosphopantothenoylcysteine Decarboxylase (PPCDC/CoaC)

The final step in the formation of Pantetheine 4'-phosphate from the de novo pathway is the decarboxylation of 4'-phosphopantothenoylcysteine. oup.comyeastgenome.org This reaction is catalyzed by phosphopantothenoylcysteine decarboxylase (PPCDC), encoded by the coaC gene in bacteria. nih.govresearchgate.net This enzyme removes the carboxyl group from the cysteine moiety of its substrate. acs.orgnih.gov

PPCDC is a flavoprotein that utilizes a tightly bound flavin mononucleotide (FMN) cofactor. researchgate.netacs.org The proposed mechanism involves an initial oxidation of the substrate's thiol group by FMN to a thioaldehyde. acs.orgnih.govebi.ac.uk This intermediate facilitates the subsequent decarboxylation by stabilizing the resulting negative charge. The reduced flavin cofactor then reduces the resulting enethiolate to complete the reaction, yielding 4'-phosphopantetheine (B1211885). acs.org

In bacteria like E. coli, PPCDC is the N-terminal domain of the bifunctional CoaBC protein. nih.govresearchgate.net In contrast, eukaryotes possess a monofunctional PPCDC enzyme. researchgate.net

Biosynthesis from Pantetheine by Pantetheine Kinase (EC 2.7.1.34)

An alternative route to Pantetheine 4'-phosphate involves the direct phosphorylation of pantetheine. hmdb.ca This reaction is catalyzed by the enzyme pantetheine kinase (EC 2.7.1.34), which transfers a phosphate (B84403) group from ATP to pantetheine, forming pantetheine 4'-phosphate and ADP. smolecule.comgenome.jp This pathway essentially bypasses the initial steps of the de novo synthesis from pantothenate and its subsequent condensation with cysteine and decarboxylation. nih.gov

Extracellular Coenzyme A as a Source for Intracellular 4'-Phosphopantetheine

Recent studies have unveiled a novel mechanism for the acquisition of intracellular 4'-phosphopantetheine from an extracellular source of CoA. nih.govresearchgate.net It has been demonstrated that eukaryotic cells can hydrolyze extracellular CoA into 4'-phosphopantetheine via the action of ectonucleotide pyrophosphatases. nih.govresearchgate.net

This newly formed 4'-phosphopantetheine is a stable molecule capable of crossing cell membranes, likely through passive diffusion. nih.govresearchgate.net Once inside the cell, it can be directly converted back into CoA by the bifunctional enzyme CoA synthase. nih.govresearchgate.net This pathway provides a salvage route for cells to replenish their internal CoA pools and can rescue phenotypes associated with defects in the de novo CoA synthesis pathway, such as those caused by pantothenate kinase deficiency. nih.govnih.gov This discovery has significant implications for understanding CoA-related diseases and developing potential therapies. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Pantetheine 4'-phosphate(2-) | 4'-Phosphopantetheine |

| Coenzyme A | CoA |

| Pantothenate | Vitamin B5 |

| Adenosine triphosphate | ATP |

| 4'-Phosphopantothenate | PPan |

| 4'-Phosphopantothenoylcysteine | PPan-Cys, PPC |

| Cysteine | |

| Cytidine triphosphate | CTP |

| Flavin mononucleotide | FMN |

| Pantetheine | |

| Adenosine diphosphate | ADP |

| 4'-phosphopantothenoyl-CMP | |

| Dephospho-coenzyme A | dPCoA |

| Acetyl-CoA | |

| Malonyl-CoA | |

| Palmitoyl-carnitine | |

| Oleoyl-carnitine | |

| Acyl-CoA | |

| Acylethanolamide | |

| Pyruvate | |

| 3',5'-ADP | |

| β-alanine | |

| Pantoate | |

| α-ketoisovalerate | |

| Methylene-tetrahydrofolate | |

| Thiamine | |

| Folic acid | |

| S-acetyl-4′-phosphopantetheine | |

| N-pantothenoyl-cysteine |

Metabolic Fates and Degradation of Pantetheine 4 Phosphate 2

Conversion to Dephospho-Coenzyme A (dPCoA)

The forward metabolism of pantetheine (B1680023) 4'-phosphate is dominated by its incorporation into the Coenzyme A biosynthetic pathway. This conversion is a crucial step that commits the molecule to the formation of the final, active coenzyme.

The conversion of 4'-phosphopantetheine (B1211885) to dephospho-CoA (dPCoA) is catalyzed by the enzyme ATP:4'-phosphopantetheine adenylyltransferase, commonly known as Phosphopantetheine Adenylyltransferase (PPAT) or CoaD. nih.gov This essential enzyme facilitates the reversible, Mg2+-dependent transfer of an adenylyl group (AMP) from an ATP molecule to 4'-phosphopantetheine. nih.govnih.gov The products of this reaction are dephospho-CoA and pyrophosphate. nih.gov

The reaction catalyzed by PPAT represents the fourth and penultimate step in the universal five-step pathway for de novo Coenzyme A biosynthesis from pantothenate (Vitamin B5). nih.govnih.gov This pathway begins with the phosphorylation of pantothenate and proceeds through several intermediates to form 4'-phosphopantetheine. nih.govnih.gov The adenylylation of 4'-phosphopantetheine by PPAT to form dPCoA is the second to last step. nih.govnih.gov The final step is the phosphorylation of the 3'-hydroxyl group of dPCoA's ribose moiety by dephospho-CoA kinase (DPCK or CoaE), yielding the active Coenzyme A. nih.govnih.gov The strategic position of the PPAT-catalyzed reaction makes it a critical control point for the flux of intermediates into the final product, CoA. researchgate.net

| Enzyme | EC Number | Reaction Catalyzed | Significance |

|---|---|---|---|

| Phosphopantetheine Adenylyltransferase (PPAT/CoaD) | 2.7.7.3 | 4'-Phosphopantetheine + ATP ⇌ Dephospho-CoA + Pyrophosphate | Catalyzes the penultimate step in CoA biosynthesis and serves as a regulatory point. nih.govnih.gov |

| 4'-Phosphopantetheine Phosphatase (PANK4) | 3.1.3.- | 4'-Phosphopantetheine + H₂O → Pantetheine + Phosphate (B84403) | Hydrolyzes excess or damaged 4'-phosphopantetheine, acting as a suppressor of CoA synthesis. nih.govuniprot.orgrug.nl |

| Acyl Carrier Protein Phosphodiesterase (acpH) | N/A | Holo-Acyl Carrier Protein → Apo-Acyl Carrier Protein + 4'-Phosphopantetheine | Mediates the turnover of the ACP prosthetic group, releasing 4'-phosphopantetheine. nih.gov |

Hydrolysis to Pantetheine by 4'-Phosphopantetheine Phosphatase (PANK4)

In addition to its role as a biosynthetic precursor, 4'-phosphopantetheine can be targeted for degradation through hydrolysis. Recent research has identified that Pantothenate Kinase 4 (PANK4), despite its name, lacks canonical pantothenate kinase activity and instead functions as a phosphatase. nih.govresearchgate.net This enzyme shows a preference for hydrolyzing 4'-phosphopantetheine, removing the phosphate group to yield pantetheine. nih.govuniprot.org

This phosphatase activity is proposed to be a rate-limiting suppressor of CoA synthesis, acting as a directed overflow or damage-control mechanism. uniprot.orgrug.nl By hydrolyzing excess 4'-phosphopantetheine, PANK4 can prevent its accumulation and potential oxidation into inactive forms. uniprot.org This regulatory role of PANK4 in controlling the levels of a key CoA precursor highlights a sophisticated mechanism for fine-tuning cellular metabolism. nih.gov

Metabolic Turnover of Acyl Carrier Protein Prosthetic Groups

Pantetheine 4'-phosphate is the chemical structure of the prosthetic group that enables the function of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential in the synthesis of fatty acids and polyketides. nih.govresearchgate.netwikipedia.org This prosthetic group is attached to a specific serine residue of the apo-protein via a phosphodiester bond and is metabolically active, undergoing a continuous cycle of turnover. nih.govnih.govwikipedia.org

The turnover is mediated by an enzyme known as ACP phosphodiesterase (encoded by the acpH gene in E. coli), which cleaves the phosphodiester bond, releasing 4'-phosphopantetheine and generating the inactive apo-ACP. nih.gov The liberated 4'-phosphopantetheine can then be re-utilized for CoA synthesis or, in some organisms, excreted from the cell. nih.gov The rate of this turnover is metabolically regulated and appears to be linked to the intracellular concentration of Coenzyme A rather than directly to lipid biosynthesis. nih.gov At low CoA levels, the turnover of the prosthetic group is significantly faster than the synthesis of new ACP protein, indicating a dynamic recycling process to maintain metabolic balance. nih.govresearchgate.net

Enzymology and Structural Biology of Pantetheine 4 Phosphate 2 Interacting Enzymes

Pantothenate Kinase (PanK)

Pantothenate kinase (PanK) is a crucial enzyme that catalyzes the first and rate-limiting step in the CoA biosynthetic pathway. wikipedia.org It governs the phosphorylation of pantothenate (vitamin B5) to produce 4'-phosphopantothenate, the immediate precursor to the subsequent steps leading to Pantetheine (B1680023) 4'-phosphate. wikipedia.org

Catalytic Activity and ATP-Dependence

The catalytic function of Pantothenate Kinase is fundamentally dependent on adenosine (B11128) triphosphate (ATP), which serves as the phosphate (B84403) donor for the phosphorylation of pantothenate. wikipedia.orgnih.gov The reaction is an ATP-dependent conversion of (R)-pantothenate into (R)-4'-phosphopantothenate. nih.gov The catalytic mechanism involves the binding of both ATP and pantothenate to the enzyme's active site. Specific amino acid residues create a binding groove for ATP, with a conserved lysine residue being key for this interaction. wikipedia.org Once both substrates are bound, a catalytic glutamate residue (Glu-138 in human PANK3) acts as a base to deprotonate the 4'-hydroxyl group of pantothenate. nih.gov This activates the hydroxyl group for a nucleophilic attack on the γ-phosphate of the bound ATP molecule. wikipedia.orgnih.gov The transfer of the planar phosphorane of the γ-phosphate to the pantothenate is stabilized by conserved arginine and lysine residues, as well as a coordinated magnesium ion. wikipedia.org Following the phosphoryl transfer, 4'-phosphopantothenate is released, followed by ADP. wikipedia.org The enzyme is subject to feedback inhibition by CoA and its thioesters, which competitively bind to the ATP binding site. wikipedia.org

Distinct Substrate Specificities in Different Organisms

Pantothenate kinases exhibit notable diversity across different biological kingdoms and even within the same organism, leading to distinct substrate specificities. Three main types of PanK have been identified: Type I (found in bacteria), Type II (predominantly in eukaryotes), and Type III (also in bacteria). wikipedia.org

In mammals, four isoforms (PanK1α, PanK1β, PanK2, and PanK3) are encoded by three genes, and they display different tissue distributions and subcellular localizations. nih.gov For instance, human PanK2 is found in the mitochondrial intermembrane space and is abundant in the brain. nih.gov While pantothenate is the primary substrate, some mammalian isoforms can also phosphorylate other molecules. PanK3, for example, readily phosphorylates pantetheine with an apparent Michaelis constant (KM) of 23 ± 2 µM. nih.gov

In the malaria parasite Plasmodium falciparum, the enzyme PfPanK1 demonstrates broader substrate flexibility. It can efficiently catalyze the phosphorylation of both pantothenate and pantetheine. frontiersin.org Furthermore, PfPanK1 can utilize a range of nucleoside triphosphates as phosphate donors, including GTP, with which it shows slightly higher activity than with ATP. frontiersin.org

Interestingly, not all proteins classified as pantothenate kinases are catalytically active. Human PANK4 is considered a pseudo-kinase due to naturally occurring substitutions at key catalytic residues essential for the kinase reaction. In contrast, its plant homolog in Arabidopsis thaliana (AtPANK4) is an active kinase. nih.gov

| Enzyme | Organism | Substrate(s) | KM for Pantothenate (µM) | KM for ATP (µM) | Notes |

| PanK3 | Human | Pantothenate, Pantetheine | 14 ± 0.1 | 311 ± 53 | Also phosphorylates pantetheine (KM = 23 ± 2 µM). nih.gov |

| PfPanK1 | P. falciparum | Pantothenate, Pantetheine | 44.5 ± 5.5 | 59.2 ± 15.9 | Can use various nucleoside triphosphates (e.g., GTP) as phosphate donors. frontiersin.org |

| PANK4 | Human | None | N/A | N/A | Considered a catalytically inactive pseudo-kinase. nih.gov |

| AtPANK4 | A. thaliana | Pantothenate | Active | Active | A biochemically verified active pantothenate kinase. nih.gov |

Phosphopantothenoylcysteine Decarboxylase (PPCDC)

Phosphopantothenoylcysteine decarboxylase (PPCDC) catalyzes a key decarboxylation step in the CoA biosynthetic pathway, converting 4'-phosphopantothenoylcysteine into 4'-phosphopantetheine (B1211885), the direct precursor to Pantetheine 4'-phosphate. nih.govuab.catnih.gov

Oxidative Decarboxylation Mechanism

The reaction catalyzed by PPCDC is not a simple decarboxylation but proceeds through a more complex oxidative decarboxylation mechanism. researchgate.netacs.org The enzyme utilizes a flavin cofactor to first oxidize the thiol group of the cysteine moiety in the substrate (4'-phosphopantothenoylcysteine) to a thioaldehyde intermediate. nih.govacs.org This oxidation is crucial as the resulting thioaldehyde serves to delocalize and stabilize the negative charge that develops on the adjacent carbon atom during the subsequent decarboxylation step. nih.gov After the carbon dioxide molecule is released, an enethiolate intermediate is formed. acs.orgresearchgate.net In the final step of the catalytic cycle, this intermediate is reduced by the flavin cofactor back to a thiol, yielding the final product, 4'-phosphopantetheine, and regenerating the oxidized flavin for the next reaction cycle. nih.govacs.orgresearchgate.net The flavin, therefore, acts as a transient electron sink during the reaction. researchgate.net

Flavoprotein Nature and Cofactor Requirements

PPCDC is a flavoprotein, meaning it requires a flavin-based cofactor for its catalytic activity. uab.catresearchgate.netdrugbank.com Specifically, the enzyme uses flavin mononucleotide (FMN) as its cofactor. uab.cat This FMN molecule is tightly but non-covalently bound within the enzyme's active site. nih.govresearchgate.net The necessity of this cofactor is absolute; mutations affecting FMN binding can lead to a non-functional enzyme and disrupt the entire CoA biosynthetic pathway. uab.cat PPCDC belongs to a larger family of homooligomeric, flavin-containing cysteine decarboxylases. drugbank.com The human form of the enzyme is a homotrimer, with the active site being formed at the interface between two subunits. uab.cat

Phosphopantetheine Adenylyltransferase (PPAT)

The reaction mechanism of PPAT proceeds through a ternary complex, and kinetic studies are consistent with a random bi-bi kinetic mechanism where all substrates and products can bind to the free enzyme. nih.govasm.orgasm.org The enzyme requires a divalent metal cation, typically Mg²⁺, for its activity. asm.org Structurally, PPAT in organisms like E. coli is a homohexamer. asm.orgebi.ac.uk The enzyme is subject to feedback inhibition by the final product of the pathway, coenzyme A, which competes with ATP for binding to the active site. nih.govebi.ac.uk

| Enzyme | Abbreviation | Substrates | Products | Cofactor/Requirements |

| Phosphopantetheine Adenylyltransferase | PPAT | 4'-Phosphopantetheine, ATP | Dephospho-CoA, Pyrophosphate | Mg²⁺ |

Catalytic Mechanism and Reaction Kinetics

The enzymatic reactions involving Pantetheine 4'-phosphate are central to the CoA biosynthetic pathway. Enzymes are biological catalysts that accelerate reaction rates by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. du.ac.inteachmephysiology.com They are highly specific for their substrates, binding them at a region called the active site to form an enzyme-substrate complex. teachmephysiology.com

One of the key enzymes is Phosphopantetheine adenylyltransferase (PPAT), which catalyzes the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine (Ppant) to produce dephospho-CoA (dPCoA) and pyrophosphate. nih.govasm.org The study of enzyme kinetics, which measures reaction rates under varying conditions, is crucial for understanding these mechanisms. libretexts.org For many enzymes, the relationship between the reaction rate (v) and substrate concentration ([S]) can be described by the Michaelis-Menten equation, which shows that the rate increases with substrate concentration until the enzyme becomes saturated, at which point the rate reaches its maximum (Vmax). teachmephysiology.comwikipedia.org

The catalytic mechanism of Escherichia coli PPAT involves an in-line displacement mechanism. nih.gov Specific amino acid residues within the active site play crucial roles:

Thr10 and Lys42 : These residues orient the nucleophile (the 4'-phosphate group of Ppant) for its attack on the ATP molecule. nih.gov

His18 : The side-chain of this histidine residue stabilizes the pentacovalent intermediate that forms during the adenylyl group transfer. nih.gov

This concerted mechanism facilitates the efficient conversion of substrates to products. nih.govnih.gov The study of these kinetics can reveal not only the catalytic mechanism but also how the enzyme's activity is controlled within the cell. wikipedia.org

Allosteric Regulation and Feedback Inhibition

Enzyme activity is tightly controlled within cells through various mechanisms, including allosteric regulation. Allosteric regulators bind to a site on the enzyme distinct from the active site, known as the allosteric site. wikipedia.org This binding induces a conformational change that alters the enzyme's activity, either activating or inhibiting it. wikipedia.orgnih.gov This is a common form of feedback inhibition, where the end product of a metabolic pathway inhibits an enzyme earlier in the sequence, thus regulating its own synthesis. wikipedia.orgkhanacademy.org

In the CoA biosynthesis pathway, pantothenate kinase is a primary regulatory enzyme subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA. nih.gov This regulation allows the cell to adjust the rate of CoA synthesis based on its current needs. nih.gov

The mechanism of allosteric inhibition for mammalian pantothenate kinase 3 (PANK3) involves a significant conformational change. nih.gov

Inactive State : Binding of an allosteric inhibitor like acetyl-CoA to a site separate from the active site stabilizes an "open," inactive conformation of the enzyme. nih.gov

Active State : Binding of the substrate ATP stabilizes a "closed," active conformation. nih.gov

The transition between these two states is highly cooperative, meaning that in the dimeric form of the enzyme, both active sites switch between the "on" and "off" states in a coordinated manner. nih.gov This cooperative switching is mediated by an α-helix that connects the ATP-binding site of one subunit to the inhibitor-binding site of the other, allowing the enzyme to respond sensitively to the intracellular concentrations of ATP and acetyl-CoA. nih.gov

Structural Insights from X-ray Diffraction (e.g., Hexameric Structure, Active Site Residues)

X-ray crystallography has provided detailed three-dimensional structures of enzymes that interact with Pantetheine 4'-phosphate, offering profound insights into their function. Phosphopantetheine adenylyltransferase (PPAT) from E. coli is an example of such an enzyme. nih.gov

Structural studies have revealed that PPAT assembles into a hexamer, which is essentially a dimer of trimers. nih.govasm.org A striking feature of this hexameric structure is its asymmetry; within the hexamer, one trimer can be in a substrate-free state while the other is in a substrate-bound state. nih.govasm.org This suggests a cooperative binding mechanism where the binding of a substrate to one trimer can influence the conformation and binding affinity of the other. asm.org

High-resolution crystal structures have identified the key amino acid residues in the active site that are critical for substrate binding and catalysis. nih.gov In bacterial CoaB, the enzyme responsible for synthesizing 4'-phosphopantothenoylcysteine, residues Arg206, Asn210, and Ala276 have been identified as crucial active-site components involved in the catalytic reaction. nih.gov For PPAT, structural analysis confirms that CoA and the product dPCoA bind to the active site in distinct ways, with the pantetheine arm adopting different conformations. asm.org This detailed structural information is invaluable for understanding the enzyme's catalytic cycle and its regulation. nih.govasm.org

Table 1: PDB Accession Codes for Phosphopantetheine Adenylyltransferase Structures

| PDB Accession Code | Description |

|---|---|

| 1B6T | Crystal structure of PPAT from Thermus thermophilus |

| 1GN8 | Structure of E. coli PPAT in complex with ATP |

| 1H1T | Crystal structure of PPAT from Mycobacterium tuberculosis |

| 1QJC | Structure of E. coli PPAT in complex with 4'-phosphopantetheine |

| 1VLH | Structure of PPAT from Thermotoga maritima with 4'-phosphopantetheine |

This table includes a selection of solved structures for this class of enzymes as of late 2007. wikipedia.org

Coenzyme A Synthase (COASY): A Bifunctional Mammalian Enzyme (PPAT and Dephospho-CoA Kinase Activities)

In mammals, the final two steps of Coenzyme A biosynthesis are catalyzed by a single bifunctional enzyme known as Coenzyme A Synthase (COASY). gosset.aiwikipedia.orggenecards.org This contrasts with prokaryotic systems where these two steps are performed by separate enzymes. sinobiological.comsigmaaldrich.com The COASY gene encodes this protein, which possesses two distinct catalytic domains. gosset.aigenecards.org

The two enzymatic activities of COASY are:

4'-Phosphopantetheine Adenylyltransferase (PPAT) activity : This domain, also known as CoaD, catalyzes the fourth step in the CoA pathway. It transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dpCoA). wikipedia.orggenecards.orgfrontiersin.org

Dephospho-CoA Kinase (DPCK) activity : This domain, also known as CoaE, catalyzes the fifth and final step. It phosphorylates the 3'-hydroxyl group of the ribose in dpCoA, using ATP as the phosphate donor, to produce the final Coenzyme A molecule. wikipedia.orggenecards.orgfrontiersin.org

COASY is predominantly located in the mitochondria but is also found in the cytoplasm. gosset.aifrontiersin.org The fusion of these two catalytic activities into a single protein in mammals may offer regulatory advantages or facilitate the channeling of the intermediate substrate, dephospho-CoA, directly from the first active site to the second. Loss-of-function mutations in the COASY gene are associated with an ultra-rare neurodegenerative disorder called COASY Protein-Associated Neurodegeneration (CoPAN), highlighting the critical role of this enzyme in metabolism and neurological health. wikipedia.orggenecards.org

Table 2: Catalytic Functions of the Bifunctional COASY Enzyme

| Domain | Activity | Substrate | Product |

|---|---|---|---|

| PPAT (CoaD) | 4'-Phosphopantetheine Adenylyltransferase | 4'-Phosphopantetheine + ATP | Dephospho-CoA + Pyrophosphate |

| DPCK (CoaE) | Dephospho-CoA Kinase | Dephospho-CoA + ATP | Coenzyme A + ADP |

Data sourced from multiple references describing the COASY enzyme's function. wikipedia.orggenecards.orgsinobiological.com

4'-Phosphopantetheine Phosphatases (PANK4)

Pantothenate kinase 4 (PANK4) is a member of the pantothenate kinase family, but it represents a unique case. researchgate.net While the other family members (PANK1-3) are active kinases that catalyze the first step of CoA biosynthesis, human PANK4 lacks this kinase activity due to substitutions of key catalytic residues. researchgate.netrug.nl Instead, it functions as a phosphatase. uniprot.orgnih.gov

PANK4 shows a preference for hydrolyzing 4'-phosphopantetheine, removing the phosphate group to yield pantetheine. uniprot.orgnih.gov This activity effectively opposes the CoA synthesis pathway. For this reason, PANK4 is considered a rate-limiting suppressor of CoA synthesis. rug.nl

The function of PANK4's phosphatase activity is thought to be a damage-control and regulatory mechanism. uniprot.org

Overflow Mechanism : By hydrolyzing excess 4'-phosphopantetheine, PANK4 can prevent its accumulation and subsequent oxidation into damaging forms like sulfonate or S-sulfonate. uniprot.org

Damage Repair : PANK4 can also hydrolyze these oxidized forms of 4'-phosphopantetheine, preventing them from being incorporated into inactive forms of CoA or acyl carrier proteins. uniprot.org

The activity of PANK4 itself is subject to regulation. It has been identified as a substrate for the protein kinase AKT, and its phosphorylation by AKT lessens its inhibitory effect, thereby increasing CoA production and promoting cell proliferation. nih.gov This positions PANK4 as a key regulatory node linking growth factor signaling pathways (like the PI3K-AKT pathway) to the control of CoA metabolism. nih.gov

Regulatory Mechanisms of Pantetheine 4 Phosphate 2 Metabolism

Feedback Inhibition by Coenzyme A and Thioesters

One of the primary mechanisms for regulating the synthesis of Pantetheine (B1680023) 4'-phosphate is feedback inhibition of Pantothenate Kinase (PanK), the first and rate-limiting enzyme in the CoA biosynthetic pathway. wikipedia.orgnih.gov This enzyme catalyzes the phosphorylation of pantothenate (vitamin B5) to form 4'-phosphopantothenate. wikipedia.org The end products of the pathway, namely non-esterified Coenzyme A (CoASH) and its thioesters like acetyl-CoA and malonyl-CoA, act as potent inhibitors of PanK activity. wikipedia.orgnih.gov

This inhibition allows the cell to sense and respond to the size and composition of the intracellular CoA pool. nih.gov Studies in Escherichia coli have shown that CoASH is a significantly more potent inhibitor of PanK than acetyl-CoA. nih.govresearchgate.net This differential inhibition is crucial, as the ratio of CoASH to acetyl-CoA can vary depending on the carbon source and the metabolic state of the cell. nih.gov For instance, a shift from glucose to acetate (B1210297) as a carbon source leads to an increased CoASH:acetyl-CoA ratio, which is associated with a selective inhibition of pantothenate phosphorylation. nih.gov

The mechanism of inhibition by CoA and its thioesters is competitive with respect to ATP, one of the substrates for the PanK reaction. nih.gov CoA binds to the ATP binding site, preventing ATP from binding and thus halting the phosphorylation of pantothenate. wikipedia.org Although both ATP and CoA bind at the same site, they do so in different orientations and interact with distinct sets of amino acid residues. wikipedia.org Nonesterified CoA exhibits more potent inhibition than its thioesters due to a better fit of its free thiol group within a pocket of surrounding aromatic residues; the addition of an acyl group creates steric hindrance that lessens the inhibitory effect. wikipedia.org

The different isoforms of mammalian PanK exhibit varying sensitivities to feedback inhibition by acetyl-CoA. PanK2 is the most strongly inhibited isoform, while PanK1β is the least sensitive. wikipedia.org This differential sensitivity allows for tissue-specific regulation of CoA biosynthesis.

| Inhibitor | Target Enzyme | Organism/System | Inhibition Mechanism | Key Findings |

| Coenzyme A (CoASH) | Pantothenate Kinase (PanK) | E. coli / Mammalian | Competitive with ATP nih.gov | More potent inhibitor than CoA thioesters. nih.govresearchgate.net Binds to the ATP binding site. wikipedia.org |

| Acetyl-CoA | Pantothenate Kinase (PanK) | E. coli / Mammalian | Competitive with ATP researchgate.net | A primary feedback regulator. nih.gov Different PanK isoforms show varied sensitivity. wikipedia.org |

| Malonyl-CoA | Pantothenate Kinase (PanK) | Mammalian | Feedback Inhibition wikipedia.org | Contributes to the regulation of the intracellular CoA concentration. wikipedia.org |

| Propionyl-CoA | Pantothenate Kinase (PanK) | Mammalian | Feedback Inhibition | Inhibits PanK, preventing an increase in CoA biosynthesis to alleviate CoASH sequestration. researchgate.net |

Transcriptional and Translational Control of Biosynthetic Enzyme Expression

The expression of the enzymes involved in the Pantetheine 4'-phosphate biosynthetic pathway is also subject to regulation, ensuring that the capacity for CoA synthesis can be adjusted over longer timescales. While the intricate details of transcriptional and translational control are still being fully elucidated, some key aspects have been identified.

In mammalian models, the loss of pantothenate kinase 2 (PANK2) function has been shown to decrease the expression levels of downstream enzymes, specifically phosphopantothenoylcysteine synthetase (PPCS) and CoA synthase (COASY), to approximately 40-60% of normal levels. embopress.org This suggests a coordinated regulation of gene expression within the pathway, where the function of an early enzyme can influence the expression of later ones.

Furthermore, studies have indicated that the expression of COASY, the bifunctional enzyme that catalyzes the final two steps of CoA synthesis, can be induced by the availability of its substrate, 4'-phosphopantetheine (B1211885). embopress.org When mouse models of PKAN (Pantothenate Kinase-Associated Neurodegeneration) were treated orally with 4'-phosphopantetheine, the expression of Coasy was normalized, pointing to a substrate-inducible expression mechanism. embopress.org

Substrate Availability and its Influence on Pathway Flux

In normal cells, pantothenate is the most abundant component of the pathway, indicating that its phosphorylation by Pantothenate Kinase (PanK) is a rate-controlling step. researchgate.net When the expression of a PanK isoform (mPanK1β) was enhanced in cells, the intracellular pantothenate pool was eliminated, leading to a significant (13-fold) increase in the intracellular CoA content. researchgate.net This demonstrates that under conditions of sufficient enzyme, the availability of pantothenate directly dictates the rate of CoA synthesis.

The availability of downstream intermediates can also regulate pathway flux. As mentioned previously, providing 4'-phosphopantetheine to bypass a defective PanK enzyme not only rescues CoA levels but also normalizes the expression of the downstream enzyme Coasy, suggesting a mechanism where substrate availability can influence the expression of its own processing enzyme. embopress.org

In the fasted state, pantothenate levels in the blood increase, which makes more substrate available for the observed increase in CoA synthesis in organs like the liver. nih.gov This physiological regulation highlights how the availability of the initial substrate, controlled by the nutritional state of the organism, directly influences the flux of the entire CoA biosynthetic pathway.

Allosteric Control of Key Enzymes

Allosteric regulation provides a rapid and reversible mechanism to modulate enzyme activity in response to cellular signals. In the context of Pantetheine 4'-phosphate metabolism, the primary site of allosteric control is Pantothenate Kinase (PanK). nih.gov Allosteric regulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. wikipedia.org

Acetyl-CoA serves as a key allosteric inhibitor of mammalian PanK. nih.govnih.gov It binds to a regulatory site, which is separate from the catalytic active site where ATP binds. researchgate.netnih.gov This binding event stabilizes an inactive conformation of the enzyme. nih.gov Mammalian PanK exists as a dimer, and the binding of acetyl-CoA is a highly cooperative process, meaning the binding of one molecule of acetyl-CoA to one subunit promotes the binding of another molecule to the second subunit and facilitates the transition of the entire dimeric enzyme into an inactive state. nih.govnih.gov

The structure of PanK reveals two distinct conformations: an "open" inactive state stabilized by acetyl-CoA binding, and a "closed" active state stabilized by ATP binding. nih.gov The transition between these states involves a significant conformational change, where a nucleotide-binding domain rotates to either open or close the active site. nih.govnih.gov The communication between the two subunits of the dimer is mediated by an α-helix that interacts with both the ATP-binding site of its own subunit and the inhibitor-binding site of the opposing subunit. nih.gov This structural arrangement ensures that both active sites of the dimer switch between the "on" and "off" states in a coordinated manner, responding sensitively to the intracellular concentrations of ATP (an activator) and acetyl-CoA (an inhibitor). nih.govnih.gov This sophisticated allosteric mechanism allows for fine-tuning of CoA biosynthesis in response to the energy status and metabolic needs of the cell. nih.gov

| Enzyme | Allosteric Regulator | Effect | Mechanism |

| Pantothenate Kinase 3 (PanK3) | Acetyl-CoA | Inhibition | Binds to an allosteric site, stabilizing an inactive "open" conformation and preventing ATP binding through a cooperative mechanism in the enzyme dimer. researchgate.netnih.gov |

| Pantothenate Kinase (PanK) | ATP | Activation | Binds to the active site, stabilizing an active "closed" conformation, promoting catalysis. nih.gov |

| Pantothenate Kinase 3 (PanK3) | Fatty acyl-amides, Tamoxifen | Activation | Interact with the allosteric regulatory domain to modulate PanK3 activity. rcsb.org |

| Pantothenate Kinase 3 (PanK3) | Thiazolidinediones, Sulfonylureas | Inhibition | Interact with the allosteric regulatory domain to modulate PanK3 activity. rcsb.org |

Physiological and Pathophysiological Significance of Pantetheine 4 Phosphate 2

Essentiality in Cellular Homeostasis and Viability

Pantetheine (B1680023) 4'-phosphate is indispensable for cellular homeostasis due to its central role in the synthesis of Coenzyme A, a vital cofactor in all domains of life. oup.comnih.gov The de novo biosynthesis of CoA is a universal and conserved five-step enzymatic pathway that begins with the vitamin pantothenate (vitamin B5). researchgate.netresearchgate.net Pantetheine 4'-phosphate is the product of the third step in this pathway, formed by the decarboxylation of 4'-phospho-N-pantothenoylcysteine. wikipedia.org

CoA and its derivatives are involved in over 100 metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. nih.govwikipedia.orgmdpi.com Approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate. oup.comwikipedia.org This widespread involvement underscores the fundamental requirement of a steady supply of CoA, and therefore its precursor Pantetheine 4'-phosphate, to maintain cellular function, energy production, and the synthesis of essential biomolecules. imrpress.com Disruption of this pathway can lead to profound cellular dysfunction, highlighting the essential nature of each intermediate, including Pantetheine 4'-phosphate, for cell viability. nih.govresearchgate.net

Roles in Diverse Metabolic Processes Mediated by Coenzyme A

The metabolic importance of Pantetheine 4'-phosphate is primarily actualized through its conversion to Coenzyme A. As a precursor, it is foundational to all metabolic processes that rely on CoA.

Pantetheine 4'-phosphate is the direct source of the 4'-phosphopantetheine (B1211885) moiety, which serves as a prosthetic group for acyl carrier proteins (ACPs). nih.govwikipedia.orgebi.ac.uk In fatty acid synthesis, the ACP is a crucial component of the fatty acid synthase (FAS) complex. ebi.ac.uk The 4'-phosphopantetheine arm, a long and flexible chain, is covalently attached to a serine residue of the apo-ACP. wikipedia.org This modification converts the inactive apo-ACP into the functional holo-ACP.

The terminal thiol group of the phosphopantetheine arm forms a thioester bond with acyl groups, including the growing fatty acid chain. wikipedia.orghmdb.ca The flexibility of this arm allows it to shuttle the covalently bound intermediates between the various catalytic sites of the FAS complex, functioning as a "swinging arm" that facilitates the sequential condensation of two-carbon units to build the fatty acid chain. nih.govwikipedia.orghmdb.ca

Furthermore, CoA, derived from Pantetheine 4'-phosphate, is the carrier of acyl groups (as acyl-CoA) that are used for both the synthesis and the beta-oxidation of fatty acids. wikipedia.orgimrpress.comreactome.org It is essential for transporting fatty acids from the cytoplasm into the mitochondria for energy production. wikipedia.org

Table 1: Key Molecules in Fatty Acid Synthesis Involving the 4'-Phosphopantetheine Moiety

| Molecule | Role | Source of 4'-Phosphopantetheine |

| Pantetheine 4'-phosphate | Precursor | N/A (Intermediate in CoA biosynthesis) |

| Coenzyme A (CoA) | Acyl group carrier (forms Acyl-CoA) | Derived from Pantetheine 4'-phosphate |

| Acyl Carrier Protein (ACP) | Covalent carrier of fatty acid chain | Receives 4'-phosphopantetheine from CoA |

The role of Pantetheine 4'-phosphate in polyketide synthesis mirrors its function in fatty acid synthesis. Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants, with many having important applications as antibiotics, immunosuppressants, and chemotherapeutics. escholarship.org Their biosynthesis is carried out by large enzyme complexes called polyketide synthases (PKSs). escholarship.org

Similar to FAS, PKSs utilize an acyl carrier protein (or a domain within the multifunctional enzyme) that must be activated by the attachment of a 4'-phosphopantetheine prosthetic group. researchgate.netnih.govebi.ac.uknih.gov This group, derived from CoA, tethers the growing polyketide chain and presents it to the various catalytic domains of the PKS for elongation and modification. oup.comebi.ac.uk Therefore, Pantetheine 4'-phosphate is a fundamental component for the production of this vast array of natural products. wikipedia.org

Pantetheine 4'-phosphate is indirectly, yet critically, involved in the citric acid cycle (TCA cycle), the central hub of cellular respiration. Its role is mediated through its status as an essential precursor for Coenzyme A. wikipedia.orgreactome.org The primary function of CoA in this context is the formation of acetyl-CoA. nih.gov

Acetyl-CoA is generated from the oxidative decarboxylation of pyruvate (a product of glycolysis) and from the oxidation of fatty acids and certain amino acids. wikipedia.orgimrpress.com It serves as the entry point for two-carbon units into the TCA cycle by condensing with oxaloacetate to form citrate. wikipedia.orgjumedicine.com Without a sufficient supply of CoA, the production of acetyl-CoA would be impaired, effectively halting the TCA cycle and crippling the cell's capacity for aerobic energy production. researchgate.net Thus, the integrity of the CoA biosynthetic pathway, including the availability of Pantetheine 4'-phosphate, is paramount for cellular energy metabolism. wikipedia.org

The catabolism of the essential amino acid lysine occurs through several pathways, with the saccharopine pathway being the most common in mammals. scispace.com This pathway breaks down lysine into intermediates that can enter central carbon metabolism. The final product of the main branch of this pathway is glutaryl-CoA, which is further metabolized to acetyl-CoA. scispace.com

The conversion of lysine-derived intermediates into their respective CoA thioesters is a necessary activation step for their further degradation. This requires a supply of Coenzyme A. As Pantetheine 4'-phosphate is a key intermediate in the synthesis of CoA, it is indirectly involved in the metabolic processing of lysine, ensuring that the necessary cofactors are available for its breakdown and subsequent utilization for energy or biosynthesis. scispace.com

Implications in Genetic and Metabolic Disorders

The critical role of Pantetheine 4'-phosphate and the CoA biosynthetic pathway is starkly illustrated by the severe consequences of genetic defects in this pathway.

The most well-documented disorder is Pantothenate Kinase-Associated Neurodegeneration (PKAN) . wikipedia.orgeurekaselect.com PKAN is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene. medlineplus.govmedscape.com This gene encodes pantothenate kinase 2, the enzyme that catalyzes the first and rate-limiting step of CoA biosynthesis: the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate. researchgate.netwikipedia.org

A deficiency in PANK2 function disrupts the entire downstream pathway, leading to a reduced synthesis of Pantetheine 4'-phosphate and, ultimately, Coenzyme A. wikipedia.org The disease is characterized by progressive dystonia, parkinsonism, and a distinctive accumulation of iron in the globus pallidus region of the brain. nih.govnih.gov The pathophysiology is directly linked to the impairment of CoA metabolism. nih.govrug.nl

Research has shown that in cellular and animal models of PKAN, providing 4'-phosphopantetheine can bypass the defective PANK2 enzyme. nih.govrug.nl This "metabolic bypass" strategy has been shown to restore intracellular CoA levels, correct associated metabolic defects in iron and dopamine metabolism, and rescue disease-related phenotypes. nih.govnih.govresearchgate.net These findings not only illuminate the pathogenesis of PKAN but also highlight the therapeutic potential of 4'-phosphopantetheine itself for this and potentially other related disorders. nih.gov

Defects in other enzymes of the CoA synthesis pathway, though rarer, also result in severe inherited metabolic disorders, such as COASY protein-associated neurodegeneration (CoPAN) and early-onset dilated cardiomyopathy, further cementing the essentiality of this metabolic route and its intermediates for human health. mdpi.com

Connection to Pantothenate Kinase-Associated Neurodegeneration (PKAN)

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is an autosomal recessive inherited neurological disorder characterized by progressive movement issues, dementia, and iron accumulation in the brain. eurekaselect.comwikipedia.orgrarediseases.org The genetic basis of PKAN is linked to mutations in the PANK2 gene, which disrupts the biosynthesis of Coenzyme A (CoA). eurekaselect.comwikipedia.org The PANK2 enzyme is one of four human pantothenate kinase isozymes and is unique in its localization to the mitochondria. eurekaselect.comembopress.org

The PANK2 enzyme catalyzes the first and rate-limiting step in the de novo CoA synthesis pathway: the ATP-dependent phosphorylation of vitamin B5 (pantothenate) to form 4'-phosphopantothenate. embopress.org A deficiency in PANK2 function leads to a downstream deficit in CoA, a vital cofactor for hundreds of metabolic reactions, including the tricarboxylic acid cycle, fatty acid metabolism, and neurotransmitter synthesis. embopress.org The resulting metabolic dysregulation is believed to cause the severe neurological symptoms and brain iron accumulation characteristic of PKAN. eurekaselect.comembopress.org

Pantetheine 4'-phosphate is a key intermediate in the CoA biosynthetic pathway, formed two steps after the reaction catalyzed by pantothenate kinase. embopress.org Research has identified Pantetheine 4'-phosphate as a potential therapeutic agent for PKAN because it can bypass the defective PANK2 enzyme. embopress.org By providing this intermediate, it is hypothesized that the subsequent steps of the CoA synthesis pathway can proceed, thereby restoring cellular CoA levels. embopress.orgnih.gov An alternative pathway for CoA synthesis has been discovered where extracellular CoA is hydrolyzed to 4'-phosphopantetheine, which can then be taken up by cells. nih.govresearchgate.net

Molecular Mechanisms of Correcting Metabolic Defects in Disease Models

The administration of exogenous 4'-phosphopantetheine has been shown to correct the primary CoA metabolic defect and resolve secondary abnormalities in mammalian models of PKAN. embopress.orgembopress.org The core molecular mechanism is the replenishment of the depleted intracellular CoA pool, which bypasses the enzymatic defect caused by PANK2 mutations. embopress.org

In mouse models with a germline deletion of Pank2, regional perturbations in CoA metabolism, iron homeostasis, and dopamine metabolism were observed, alongside functional defects in mitochondrial enzymes like complex I and pyruvate dehydrogenase (PDH). embopress.orgnih.govnottingham.edu.my Oral administration of 4'-phosphopantetheine successfully normalized the levels of CoA-related biomarkers and corrected these secondary defects in the brain. embopress.orgnottingham.edu.my The treatment restored the activities of mitochondrial enzymes and recovered normal iron and dopamine homeostasis. nottingham.edu.my Similar restorative effects were observed in human cell models of the disease. embopress.orgnih.gov

The mechanistic link between the CoA defect and the secondary effects, such as mitochondrial dysfunction and iron accumulation, is thought to involve the mitochondrial acyl carrier protein. embopress.orgnih.gov This protein requires the 4'-phosphopantetheine moiety from CoA for its function, which is essential for processes including oxidative phosphorylation, iron-sulfur cluster biogenesis, and mitochondrial fatty acid synthesis. embopress.orgnih.gov By restoring CoA levels with 4'-phosphopantetheine, the function of the acyl carrier protein is rescued, leading to the correction of these downstream mitochondrial defects. nih.gov

Table 1: Effects of 4'-Phosphopantetheine in PKAN Disease Models

| Metabolic Defect | Observation in PKAN Model | Effect of 4'-Phosphopantetheine Treatment | Reference |

|---|---|---|---|

| CoA Metabolism | Reduced levels of Coenzyme A in vulnerable brain regions. | Normalizes levels of CoA-related biomarkers. | embopress.org |

| Iron Homeostasis | Perturbations in iron metabolism and accumulation in the brain. | Recovers iron homeostasis. | embopress.orgnottingham.edu.my |

| Dopamine Metabolism | Regional defects in dopamine metabolism. | Normalizes dopamine-related biomarkers. | embopress.orgnottingham.edu.my |

| Mitochondrial Function | Diminished activities of complex I, pyruvate dehydrogenase (PDH), and mitochondrial aconitase. | Normalizes activities of mitochondrial enzymes. | embopress.orgnottingham.edu.my |

Interspecies Variations in Metabolic Pathways

Biosynthesis in Prokaryotes (e.g., Escherichia coli, Pseudomonas aeruginosa)

In prokaryotes, Coenzyme A is a principal acyl carrier and is essential for numerous metabolic reactions. researchgate.net The biosynthesis of CoA from pantothenate is a conserved five-step pathway where 4'-phosphopantetheine is a key intermediate. asm.org

In Escherichia coli , 4'-phosphopantetheine is generated from 4'-phosphopantothenate through two sequential enzymatic reactions catalyzed by phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC). asm.orgnih.gov These two enzymes are encoded by a single bifunctional gene, coaBC. asm.org The final steps involve the conversion of 4'-phosphopantetheine to dephospho-CoA by 4'-phosphopantetheine adenylyltransferase (PPAT), followed by phosphorylation to CoA. asm.org While E. coli can synthesize CoA de novo, it has been observed to excrete 4'-phosphopantetheine, particularly when the prosthetic group of the acyl carrier protein (ACP) is turned over. nih.govasm.org However, the bacterium is unable to take up and reutilize this extracellular 4'-phosphopantetheine. nih.govasm.org

In Pseudomonas aeruginosa , the CoA biosynthesis pathway is also present. umaryland.edukegg.jp However, there are notable differences compared to E. coli. For instance, the pantothenate kinase, the first enzyme in the pathway, exhibits different substrate specificities. asm.org This variation affects the ability of P. aeruginosa to utilize certain precursors like pantethine to bypass enzymatic steps, a strategy that is effective in E. coli. asm.org Furthermore, P. aeruginosa possesses only a single phosphopantetheinyl transferase (PPTase), PcpS, which is essential for growth. nih.gov This enzyme is responsible for transferring the 4'-phosphopantetheine moiety from CoA to acyl carrier proteins, making them functional for both primary metabolism (fatty acid synthesis) and secondary metabolism (siderophore synthesis). nih.gov

Biosynthesis in Eukaryotes (e.g., Plants, Caenorhabditis elegans)

In eukaryotes, CoA is also a central molecule in metabolism, synthesized via a conserved pathway. researchgate.netnih.gov

In plants , such as Arabidopsis thaliana, the entire five-step pathway for CoA biosynthesis from pantothenate has been reconstituted in vitro. researchgate.netnih.gov The genes encoding the necessary enzymes have been identified: pantothenate kinase (AtCoaA), 4'-phosphopantothenoylcysteine synthetase (AtCoaB), 4'-phosphopantothenoylcysteine decarboxylase (AtCoaC), 4'-phosphopantetheine adenylyltransferase (AtCoaD), and dephospho-coenzyme A kinase (AtCoaE). nih.gov 4'-phosphopantothenoylcysteine is decarboxylated by AtCoaC to produce 4'-phosphopantetheine. researchgate.netnih.gov A significant difference from the bacterial pathway is that the plant 4'-phosphopantothenoylcysteine synthetase (AtCoaB) is dependent on ATP, not CTP. researchgate.netnih.gov

In the nematode Caenorhabditis elegans , there is evidence for an alternative mechanism for acquiring CoA. nih.gov Studies have shown that extracellular CoA can be hydrolyzed by ectonucleotide pyrophosphatases to 4'-phosphopantetheine. nih.govresearchgate.net This stable intermediate is capable of translocating across cell membranes via passive diffusion. nih.gov Once inside the cell, 4'-phosphopantetheine is converted back into CoA by the bifunctional enzyme CoA synthase. nih.govresearchgate.net This pathway allows the organism to utilize exogenous sources of CoA. nih.gov Additionally, C. elegans possesses a phosphatase enzyme (pnk-4) that preferentially acts on 4'-phosphopantetheine and its oxidized forms. uniprot.org This enzyme may play a regulatory role in maintaining intracellular CoA levels and preventing the accumulation of damaged intermediates in the CoA pathway. uniprot.org

Table 2: Comparison of CoA Biosynthesis Pathway Features

| Organism | Key Enzyme/Feature | Description | Reference |

|---|---|---|---|

| Escherichia coli | coaBC gene | Encodes a bifunctional protein for PPCS and PPCDC activities. | asm.org |

| Pseudomonas aeruginosa | PcpS (PPTase) | A single, essential PPTase for both primary and secondary metabolism. | nih.gov |

| Plants (A. thaliana) | AtCoaB (PPCS) | ATP-dependent, unlike the CTP-dependent bacterial enzyme. | researchgate.netnih.gov |

| Caenorhabditis elegans | CoA Synthase | Bifunctional enzyme that converts intracellular 4'-phosphopantetheine to CoA. | nih.gov |

| Caenorhabditis elegans | pnk-4 (phosphatase) | Hydrolyzes excess or damaged 4'-phosphopantetheine. | uniprot.org |

Horizontal Gene Transfer in Trypanosomatid CoA Biosynthesis

Trypanosomatids, a group of protozoan parasites, possess a number of unique structural and biochemical features. nih.gov Evidence suggests that the evolution of their novel metabolic processes and organization was significantly influenced by the acquisition of foreign genes through horizontal gene transfer (HGT), primarily from bacteria. nih.govresearchgate.net

HGT has been a key factor in shaping the metabolic networks of these organisms. nih.gov While specific instances of HGT for the core enzymes of the CoA biosynthesis pathway are not extensively detailed, the principle of HGT shaping trypanosomatid metabolism is well-established. nih.gov For example, analysis of the Leishmania genome has revealed the acquisition of bacterial genes for enzymes like pyruvate decarboxylase and others involved in amino acid metabolism, processes that are heavily reliant on CoA. researchgate.netnih.gov

The acquisition of bacterial genes has provided trypanosomatids with metabolic capabilities not typically found in other eukaryotes, which may have been crucial for the development of their parasitic lifestyle. researchgate.net The metabolic pathways in these organisms, including the synthesis and utilization of CoA and its intermediate 4'-phosphopantetheine, are therefore a mosaic of vertically inherited eukaryotic genes and horizontally acquired prokaryotic genes. nih.govnih.gov This makes the metabolic pathways of trypanosomatids, including those related to CoA, potential targets for drug development due to their divergence from their mammalian hosts. nih.gov

Research Methodologies and Academic Applications Involving Pantetheine 4 Phosphate 2

Biochemical Research on Fatty Acid Metabolism and Enzyme Function

Pantetheine (B1680023) 4'-phosphate is the prosthetic group of the acyl carrier protein (ACP), which is integral to the synthesis of fatty acids. nih.gov In this process, the flexible phosphopantetheine arm tethers the growing acyl chain, presenting it to the successive enzymatic domains of the fatty acid synthase complex. hmdb.ca Research in this area investigates how this covalent attachment facilitates the efficient and controlled elongation of fatty acid chains.

Studies have demonstrated that pantethine, a related compound, can influence fatty acid metabolism by inhibiting cholesterol and fatty acid synthesis while stimulating fatty acid oxidation. researchgate.netnih.gov The 4'-phosphopantetheine (B1211885) moiety is crucial for the function of numerous enzymes, with estimates suggesting that approximately 4% of all enzymes utilize CoA or its derivatives as cofactors or substrates. wsu.edu This widespread involvement underscores its importance in various metabolic pathways, including the Krebs cycle, β-oxidation, and the biosynthesis of isoprenoids and other vital molecules. researchgate.net

Enzymatic and Chemical Synthesis Methods for Compound Generation

The generation of Pantetheine 4'-phosphate and its analogs for research purposes is achieved through both enzymatic and chemical routes.

Enzymatic Synthesis: In most bacteria, the synthesis of 4'-phosphopantetheine is catalyzed by bifunctional Dfp proteins, which possess both 4'-phosphopantothenoylcysteine synthetase (CoaB) and decarboxylase (CoaC) activities. nih.gov The complete biosynthetic pathway from pantothenate to coenzyme A has been reconstituted in vitro for plant enzymes, elucidating the function of each of the five key enzymes. nih.gov Interestingly, while bacterial synthetases are often CTP-dependent, the corresponding plant enzyme is ATP-dependent. nih.gov In some archaea, such as Methanocaldococcus jannaschii, the CoaB domain is CTP-dependent. nih.gov

Chemical Synthesis: Chemical synthesis of Pantetheine 4'-phosphate presents challenges due to the instability of the thiol group, which often requires protection. evitachem.com Modular synthesis approaches have been developed, allowing for the creation of analogs with modifications to the cysteamine, β-alanine, or pantoic acid residues. researchgate.net These synthetic routes typically involve a linear sequence starting from modules derived from compounds like D-pantolactone. researchgate.net Recent advancements have demonstrated high-yielding and selective prebiotic syntheses of pantetheine in water, utilizing the reactivity of nitriles. nih.govucl.ac.uk

Table 1: Comparison of Synthesis Methods for Pantetheine 4'-phosphate(2-)

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Catalyst | Enzymes (e.g., CoaB, CoaC) | Chemical reagents |

| Stereoselectivity | High | Can be controlled with chiral precursors |

| Reaction Conditions | Aqueous, physiological pH and temperature | Often requires anhydrous conditions and protecting groups |

| Scalability | Can be limited by enzyme availability and stability | More readily scalable |

| Analog Generation | Limited by enzyme substrate specificity | Highly flexible for creating diverse analogs |

Structural Determination Techniques (e.g., X-ray Crystallography of Associated Enzymes)

Understanding the three-dimensional structure of enzymes that bind Pantetheine 4'-phosphate or its precursors is crucial for elucidating their mechanism and for designing specific inhibitors. X-ray crystallography is a primary tool for this purpose. mdpi.com

Researchers have successfully determined the crystal structures of several enzymes involved in the CoA biosynthetic pathway. For instance, the structure of pantothenate kinase (PanK) from Mycobacterium tuberculosis has been solved, providing insights into the first step of the pathway. nih.gov Similarly, the structures of 4'-phosphopantetheinyl transferases (PPTases) from Mycobacterium tuberculosis and Mycobacterium ulcerans have been elucidated, revealing a deep hydrophobic pocket for the pantetheine arm of CoA. acs.org

These structural studies often involve cloning, expression, and purification of the target enzyme, followed by crystallization in the presence or absence of its substrate or inhibitors. The resulting atomic-level detail reveals key interactions in the active site. For example, crystallographic analysis of E. coli phosphopantetheine adenylyltransferase (PPAT) in complex with an inhibitor guided a rational drug design program. nih.gov

Development of Enzyme Inhibitors for Antimicrobial Therapeutic Strategies

The CoA biosynthesis pathway is essential for the survival of many pathogenic microorganisms, and significant differences exist between bacterial and human enzymes, making it an attractive target for antimicrobial drug development. nih.govresearchgate.net Pantetheine 4'-phosphate is a key intermediate in this pathway, and enzymes that utilize it are prime targets for inhibition.

One such enzyme is 4'-phosphopantetheine adenylyltransferase (PPAT), which is essential for bacterial growth. asm.org High-throughput screening and subsequent structure-based design have led to the discovery of potent and selective inhibitors of bacterial PPAT. nih.govnih.gov For example, a series of cycloalkyl pyrimidine (B1678525) compounds were identified as reversible inhibitors competitive with phosphopantetheine. asm.orgnih.gov These studies have validated PPAT as a viable target for antibacterial therapy. nih.gov The development of these inhibitors often involves a medicinal chemistry program to optimize potency and improve pharmacokinetic properties. nih.gov

Table 2: Examples of Inhibitors Targeting Enzymes in the CoA Pathway

| Target Enzyme | Inhibitor Class | Organism(s) | Key Findings |

| Phosphopantetheine adenylyltransferase (PPAT) | Cycloalkyl pyrimidines | Streptococcus pneumoniae, Staphylococcus aureus | Reversible inhibitors, competitive with 4'-phosphopantetheine; demonstrated in vivo efficacy in mouse models. asm.orgnih.gov |

| Phosphopantetheine adenylyltransferase (PPAT) | Dipeptides | Escherichia coli | Potent and specific inhibition (IC50 of 6 nM) with no activity against the porcine enzyme. nih.gov |

| Pantothenate Kinase (PanK) | Pantothenic acid analogues | Various microorganisms | Exert antimicrobial effects by inhibiting the utilization of pantothenic acid. nih.gov |

Genetic Complementation and Essentiality Studies in Model Organisms

Genetic studies in various organisms have been instrumental in validating the enzymes of the CoA biosynthetic pathway as essential for viability and as potential drug targets. These studies often involve creating gene knockouts to determine if a particular enzyme is required for survival.

In the malaria parasite Plasmodium yoelii, for instance, genetic targeting has revealed that while the early enzymes of the pathway are dispensable for blood-stage development, the last two enzymes, phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK), are essential. frontiersin.orgnih.gov This suggests that the parasite may be able to salvage intermediates like 4'-phosphopantetheine from the host during this life stage. frontiersin.org However, the entire de novo biosynthesis pathway is essential for the parasite's development in mosquitoes. nih.gov These findings collectively validate the CoA pathway as a target for antimalarial drugs that could be effective against both the blood and mosquito stages of the parasite's life cycle. nih.gov

Advanced Analytical Techniques for Metabolic Profiling

The study of Pantetheine 4'-phosphate and its downstream metabolites, particularly acyl-CoAs, relies on sophisticated analytical techniques capable of detecting and quantifying these low-abundance molecules within complex biological samples. Mass spectrometry (MS)-based approaches are at the forefront of this research. creative-proteomics.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used method for the comprehensive profiling of acyl-CoA species. creative-proteomics.comnih.gov This technique allows for the separation of different acyl-CoAs, followed by their sensitive and specific detection. creative-proteomics.com Such metabolic profiling studies have revealed widespread remodeling of the acyl-CoA pool in response to dietary changes, such as a high-fat diet. nih.govresearchgate.net Furthermore, chemical proteomic platforms, using pantetheine analogue probes, have been developed to enrich and identify proteins that are post-translationally modified with a 4'-phosphopantetheine group, a process known as phosphopantetheinylation. nih.gov These methods have successfully identified all known 4'-phosphopantetheinylated proteins in mammalian cells and even discovered new potential substrates. nih.gov

Q & A

Q. What is the metabolic role of Pantetheine 4'-phosphate(2-) in CoA biosynthesis, and how can its intermediates be experimentally tracked?

Pantetheine 4'-phosphate(2-) is a central intermediate in the CoA biosynthesis pathway. It is synthesized via the enzyme PPCDC (phosphopantothenoylcysteine decarboxylase), which catalyzes the decarboxylation of 4-phosphopantothenoylcysteine to form 4'-phosphopantetheine. This molecule is subsequently adenylated and combined with pantetheine to form CoA. To track its intermediates, researchers can employ isotopic labeling (e.g., - or -labeled precursors) combined with LC-MS/MS for quantification. Enzyme activity assays for PPCDC and COASY (CoA synthase) should be performed under controlled pH and temperature to ensure fidelity, with kinetic parameters (, ) derived using Michaelis-Menten models .

Q. How does Pantetheine 4'-phosphate(2-) function as a prosthetic group in acyl carrier proteins (ACPs), and what methods validate its covalent attachment?

Pantetheine 4'-phosphate(2-) serves as a flexible "swinging arm" in ACPs, enabling substrate shuttling between active sites during fatty acid and polyketide biosynthesis. Its covalent attachment to ACPs occurs via a phosphodiester bond with a conserved serine residue. Validation methods include:

- MALDI-TOF Mass Spectrometry : To detect mass shifts (+339 Da) corresponding to the prosthetic group.

- Radiolabeling : Incubation with -labeled pantetheine 4'-phosphate followed by autoradiography of SDS-PAGE gels.

- Site-Directed Mutagenesis : Mutation of the serine residue (e.g., Ser→Ala) to confirm loss of function in enzymatic assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic kinetics of FASN (fatty acid synthase) when Pantetheine 4'-phosphate(2-) availability is limiting?

Discrepancies in FASN kinetics often arise from differences in assay conditions (e.g., substrate saturation, allosteric regulators). To address this:

- Controlled Substrate Titration : Systematically vary pantetheine 4'-phosphate(2-) concentrations while maintaining excess acetyl-CoA and malonyl-CoA.

- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to capture transient intermediates and distinguish rate-limiting steps.

- Cross-Study Normalization : Normalize activity data to protein concentration (e.g., nmol product·min·mg) and compare under standardized buffer conditions (pH 7.5, 1 mM DTT). Statistical tools like ANOVA can identify outliers due to methodological variability .

Q. How can structural modeling tools (e.g., CNS, REFMAC) elucidate conformational dynamics of Pantetheine 4'-phosphate(2-) in NADUFAB1 during mitochondrial fatty acid synthesis?

Molecular dynamics (MD) simulations using software suites like CNS (Crystallography & NMR System) can model the flexibility of the pantetheine moiety in NADUFAB1. Key steps include:

- Template-Based Modeling : Use existing crystal structures (PDB: 3JAU) to build initial coordinates.

- Energy Minimization : Apply the maximum-likelihood refinement in REFMAC to optimize stereochemistry and reduce values.

- Trajectory Analysis : Quantify RMSD (root-mean-square deviation) of the pantetheine arm across simulation frames to identify conformational states critical for acyl-group transfer. PROCHECK should validate the stereochemical quality of final models .

Q. What advanced NMR techniques address challenges in characterizing transient interactions between Pantetheine 4'-phosphate(2-) and ENPP1/ENPP3 phosphatases?

Transient interactions can be studied via:

- Relaxation Dispersion NMR : To detect µs-ms timescale dynamics at the binding interface.

- Paramagnetic Relaxation Enhancement (PRE) : Use spin-labeled ENPP1 variants to map proximity changes in the pantetheine moiety.

- Isothermal Titration Calorimetry (ITC) : Validate binding stoichiometry () and thermodynamics (, ) under physiologically relevant ion concentrations (e.g., 2 mM Mg) .

Methodological Considerations

Q. How should researchers design controls to distinguish Pantetheine 4'-phosphate(2-)-dependent reactions from non-specific phosphatase/kinase activities?

- Negative Controls : Use pantetheine 4'-phosphate(2-)-depleted reaction mixtures (e.g., treated with alkaline phosphatase).

- Competitive Inhibition : Include non-hydrolyzable analogs (e.g., pantetheine 4'-phosphonate) to block specific interactions.

- Enzyme Knockdown : CRISPR/Cas9-mediated deletion of COASY or PPCDC genes to confirm pathway dependency .

Q. What statistical approaches are recommended for analyzing dose-response data in Pantetheine 4'-phosphate(2-)-mediated CoA regulation studies?

- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) to derive EC and Hill coefficients.

- Bootstrap Resampling : Estimate confidence intervals for parameters in small-sample datasets.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from pipetting errors or instrument drift .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.